molecular formula C21H26ClNO5 B15342860 3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride CAS No. 31848-00-7

3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride

Cat. No.: B15342860
CAS No.: 31848-00-7
M. Wt: 407.9 g/mol
InChI Key: KTWVDKZZEZQALB-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzophenone, characterized by the presence of methoxy groups and a morpholinoethoxy substituent. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride typically involves multiple steps, starting from benzophenone derivatives. The general synthetic route includes:

    Methoxylation: Introduction of methoxy groups at the 3 and 5 positions of the benzophenone ring.

    Etherification: Attachment of the morpholinoethoxy group to the 4 position of the benzophenone ring.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and biological properties.

    Substitution: The methoxy and morpholinoethoxy groups can be substituted with other functional groups under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new benzophenone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although detailed studies are required to confirm its efficacy and safety.

    Industry: Used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride can be compared with other benzophenone derivatives, such as:

    3,5-Dimethoxybenzophenone: Lacks the morpholinoethoxy group, resulting in different chemical and biological properties.

    4-(2-Morpholinoethoxy)benzophenone: Lacks the methoxy groups, which may affect its reactivity and interactions.

    3,5-Dimethoxy-4-(2-piperidinoethoxy)benzophenone:

Properties

CAS No.

31848-00-7

Molecular Formula

C21H26ClNO5

Molecular Weight

407.9 g/mol

IUPAC Name

[3,5-dimethoxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]-phenylmethanone;chloride

InChI

InChI=1S/C21H25NO5.ClH/c1-24-18-14-17(20(23)16-6-4-3-5-7-16)15-19(25-2)21(18)27-13-10-22-8-11-26-12-9-22;/h3-7,14-15H,8-13H2,1-2H3;1H

InChI Key

KTWVDKZZEZQALB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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